REACTION_CXSMILES
|
O[C:2]1[C:3](C)=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5](O)=[O:6].O[N:13]1C2C=CC=CC=2N=N1.C(Cl)CCl.C(OCC)(=O)C>CN(C)C=O>[C:5]([NH2:13])(=[O:6])[C:4]1[CH:8]=[CH:9][CH:10]=[CH:2][CH:3]=1
|
Name
|
|
Quantity
|
175 mg
|
Type
|
reactant
|
Smiles
|
OC=1C(=C(C(=O)O)C=CC1)C
|
Name
|
|
Quantity
|
203 mg
|
Type
|
reactant
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
220 mg
|
Type
|
reactant
|
Smiles
|
C(CCl)Cl
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
2R-hydroxy-3-[(2-methylpropyl)(4-aminophenyl)sulfonyl]amino-1S-(phenylmethyl)propylamine
|
Quantity
|
392 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 15 hours at room temperature
|
Duration
|
15 h
|
Type
|
WASH
|
Details
|
washed with 5% citric acid, saturated sodium bicarbonate, brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford 590 mg of crude material
|
Type
|
CUSTOM
|
Details
|
This was chromatographed on silica gel using 50–80% ethyl acetate/methylene chloride as eluent
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 255 mg | |
YIELD: CALCULATEDPERCENTYIELD | 183% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O[C:2]1[C:3](C)=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5](O)=[O:6].O[N:13]1C2C=CC=CC=2N=N1.C(Cl)CCl.C(OCC)(=O)C>CN(C)C=O>[C:5]([NH2:13])(=[O:6])[C:4]1[CH:8]=[CH:9][CH:10]=[CH:2][CH:3]=1
|
Name
|
|
Quantity
|
175 mg
|
Type
|
reactant
|
Smiles
|
OC=1C(=C(C(=O)O)C=CC1)C
|
Name
|
|
Quantity
|
203 mg
|
Type
|
reactant
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
220 mg
|
Type
|
reactant
|
Smiles
|
C(CCl)Cl
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
2R-hydroxy-3-[(2-methylpropyl)(4-aminophenyl)sulfonyl]amino-1S-(phenylmethyl)propylamine
|
Quantity
|
392 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 15 hours at room temperature
|
Duration
|
15 h
|
Type
|
WASH
|
Details
|
washed with 5% citric acid, saturated sodium bicarbonate, brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford 590 mg of crude material
|
Type
|
CUSTOM
|
Details
|
This was chromatographed on silica gel using 50–80% ethyl acetate/methylene chloride as eluent
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 255 mg | |
YIELD: CALCULATEDPERCENTYIELD | 183% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |